molecular formula C15H11Cl2NO5 B14533420 2-{[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]methyl}oxirane CAS No. 62377-13-3

2-{[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]methyl}oxirane

Cat. No.: B14533420
CAS No.: 62377-13-3
M. Wt: 356.2 g/mol
InChI Key: PZDTYCCHMJADDQ-UHFFFAOYSA-N
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Description

2-{[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]methyl}oxirane is a chemical compound with the molecular formula C15H10Cl2NO5 It is known for its unique structure, which includes both dichlorophenoxy and nitrophenoxy groups attached to an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]methyl}oxirane typically involves the reaction of 2,4-dichlorophenol with 2-nitrophenol in the presence of an epoxidizing agent. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated through extraction and purification techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of catalysts and controlled reaction environments ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]methyl}oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxirane derivatives with modified functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Products with substituted phenoxy groups.

Scientific Research Applications

2-{[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]methyl}oxirane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-{[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]methyl}oxirane involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxirane ring can react with nucleophilic sites on proteins and DNA, leading to various biological effects. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(2,5-Dichlorophenoxy)-2-nitrophenoxy]methyl}oxirane
  • 2-{[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]methyl}oxirane

Uniqueness

This compound is unique due to its specific substitution pattern on the phenoxy rings, which imparts distinct chemical and biological properties. Its combination of dichlorophenoxy and nitrophenoxy groups makes it a versatile compound for various applications.

Properties

CAS No.

62377-13-3

Molecular Formula

C15H11Cl2NO5

Molecular Weight

356.2 g/mol

IUPAC Name

2-[[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]methyl]oxirane

InChI

InChI=1S/C15H11Cl2NO5/c16-9-1-4-14(12(17)5-9)23-10-2-3-13(18(19)20)15(6-10)22-8-11-7-21-11/h1-6,11H,7-8H2

InChI Key

PZDTYCCHMJADDQ-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=C(C=CC(=C2)OC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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